
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-D-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-D-phenylalanine is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often employed as a protecting group in the synthesis of peptides and proteins. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is used to protect the amino group during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting D-phenylalanine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected D-phenylalanine is then coupled with another molecule of D-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the Fmoc group is replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various protecting groups and functional groups can be introduced using appropriate reagents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
科学研究应用
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-D-phenylalanine has several scientific research applications, including:
Peptide Synthesis: The compound is widely used as a protecting group in the synthesis of peptides and proteins. It helps in the stepwise assembly of peptide chains by protecting the amino group from unwanted reactions.
Biological Studies: Researchers use the compound to study the structure and function of peptides and proteins. It is also used in the development of peptide-based drugs and therapeutic agents.
Chemical Biology: The compound is employed in chemical biology to investigate the interactions between peptides and other biomolecules. It is used to design and synthesize peptide-based probes and inhibitors.
Industrial Applications: In the pharmaceutical industry, the compound is used in the production of peptide-based drugs and vaccines. It is also used in the development of diagnostic tools and assays.
作用机制
The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-D-phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of D-phenylalanine, preventing unwanted reactions during the synthesis process. The Fmoc group can be selectively removed using a base such as piperidine, allowing the amino group to participate in subsequent coupling reactions. This stepwise protection and deprotection mechanism enables the efficient assembly of peptide chains.
相似化合物的比较
Similar Compounds
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl-L-phenylalanine: This compound is the L-enantiomer of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-D-phenylalanine and is used in similar applications.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine: This compound is a derivative of tyrosine and is used in peptide synthesis and biological studies.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine: This compound is a cysteine derivative and is used in the synthesis of peptides and proteins.
Uniqueness
The uniqueness of this compound lies in its specific use as a protecting group for D-phenylalanine in peptide synthesis. The compound’s ability to protect the amino group and its compatibility with various coupling reagents and conditions make it a valuable tool in the field of peptide chemistry. Additionally, its use in the synthesis of peptide-based drugs and therapeutic agents highlights its importance in pharmaceutical research and development.
属性
分子式 |
C33H30N2O5 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C33H30N2O5/c36-31(34-30(32(37)38)20-23-13-5-2-6-14-23)29(19-22-11-3-1-4-12-22)35-33(39)40-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28-30H,19-21H2,(H,34,36)(H,35,39)(H,37,38)/t29-,30-/m1/s1 |
InChI 键 |
KZPTXQVSHOISSL-LOYHVIPDSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


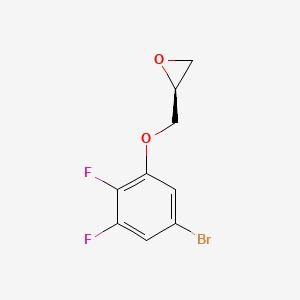

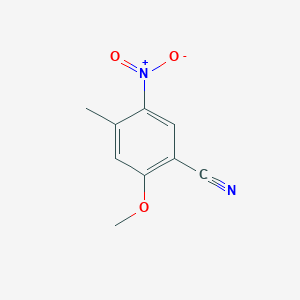
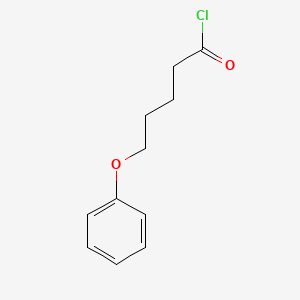
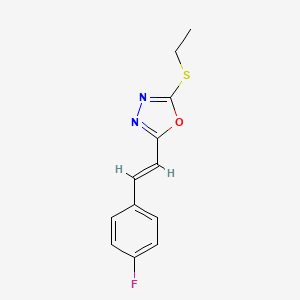

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfinic acid](/img/structure/B12838610.png)
![(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine](/img/structure/B12838615.png)

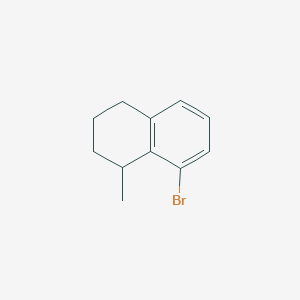

![tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate](/img/structure/B12838639.png)
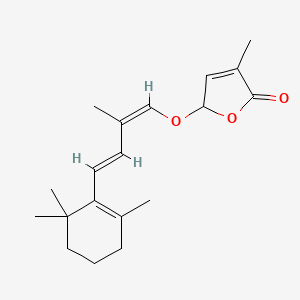
![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)
